molecular formula C11H15NO B1345708 1-(4-Methoxyphenyl)pyrrolidine CAS No. 54660-04-7

1-(4-Methoxyphenyl)pyrrolidine

Cat. No.: B1345708
CAS No.: 54660-04-7
M. Wt: 177.24 g/mol
InChI Key: VVGHYJTYYXOIGG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H15NO It consists of a pyrrolidine ring substituted with a 4-methoxyphenyl group

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methoxyphenyl)pyrrolidine are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its effects .

Mode of Action

It is known that pyrrolidine derivatives can have various biological activities, which suggests that this compound may interact with its targets in a complex manner .

Biochemical Pathways

It is known that this compound is a useful reagent for the preparation of β-methylsulfonylated n-heterocycles , which suggests that it may interact with biochemical pathways involving these structures.

Pharmacokinetics

As a solid compound , its bioavailability would depend on factors such as its solubility, stability, and the method of administration.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Research into similar pyrrolidine derivatives has shown that they can have antiproliferative activity , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with certain neurotransmitter receptors, modulating their signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, this compound has been found to influence cell signaling pathways by modulating the activity of neurotransmitter receptors. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and neuronal communication . Furthermore, this compound has been reported to affect gene expression in certain cell types, altering the transcription of genes involved in cellular metabolism and stress response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to changes in their catalytic activity. Additionally, this compound can interact with neurotransmitter receptors, altering their conformation and signaling properties . These interactions can result in either inhibition or activation of the target biomolecules, ultimately influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor, as it can undergo degradation under certain conditions. Studies have shown that this compound remains stable for extended periods when stored under appropriate conditions, such as low temperatures and protection from light . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors, leading to dysregulation of cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of this compound within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This multi-step synthesis involves the formation of intermediate pyrrolidine derivatives, which are then further processed to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow similar synthetic routes as described above.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound without the methoxyphenyl group.

    1-Phenylpyrrolidine: A similar compound with a phenyl group instead of a methoxyphenyl group.

    4-Methoxypyrrolidine: A compound with a methoxy group on the pyrrolidine ring itself.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the 4-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGHYJTYYXOIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203120
Record name Pyrrolidine, 1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54660-04-7
Record name Pyrrolidine, 1-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried test tube was charged with Pd2(dba)3 (4.5 mg, 0.005 mmol), 27 (7.4 mg, 0.015 mmol), 4-chloroanisole (140 mg, 0.98 mmol), pyrrolidine (85 mg, 1.2 mmol), NaOt-Bu (135 mg, 1.4 mmol), toluene (2 mL), and purged with argon. The mixture was heated to 80° C. and stirred for 18 hours. The reaction mixture was cooled to room temperature, diluted with ether (5 mL), filtered through a plug of celite, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to give 165 mg (95%) of the title product as colorless crystals.
[Compound]
Name
27
Quantity
7.4 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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